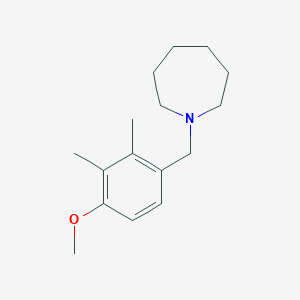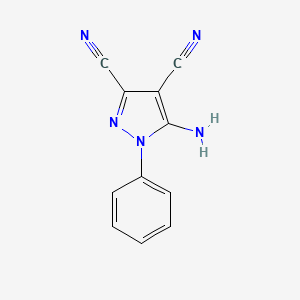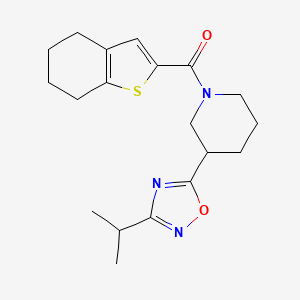
N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease affecting the respiratory, digestive, and reproductive systems.
作用机制
N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide works by binding to a specific site on the CFTR protein, which prevents the channel from opening and allowing chloride ions to pass through. This inhibition of CFTR activity can be beneficial in certain disease states, such as cystic fibrosis, where excessive chloride secretion can lead to dehydration of the airways and impaired lung function.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide has been shown to be a potent inhibitor of CFTR activity in various cell types and animal models. In addition to its effects on chloride transport, N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide has also been reported to affect other ion channels and transporters, as well as cellular signaling pathways. These effects can have both beneficial and detrimental effects on cellular function, depending on the specific context.
实验室实验的优点和局限性
N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide is a widely used tool in the field of cystic fibrosis research, and its potency and specificity make it a valuable reagent for investigating CFTR function. However, it is important to note that N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide can have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. Additionally, the use of N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide in animal models may not accurately reflect the effects of CFTR inhibition in human patients.
未来方向
There are several areas of future research that could benefit from the continued study of N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide. One potential direction is the development of more potent and selective CFTR inhibitors, which could have improved efficacy and fewer off-target effects. Another area of interest is the investigation of the long-term effects of CFTR inhibition on cellular function and physiology, particularly in the context of chronic diseases such as cystic fibrosis. Finally, the use of N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide in combination with other CFTR modulators could lead to the development of more effective therapies for cystic fibrosis and other CFTR-related diseases.
合成方法
N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide can be synthesized using a multi-step chemical synthesis process. The first step involves the reaction of 2-chloro-6-fluorobenzylamine with 2-isopropyl-4-methylthiazol-5-carboxylic acid to form an intermediate product. This intermediate is then reacted with thionyl chloride to form the final product, N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide.
科学研究应用
N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied in the field of cystic fibrosis research, as it can be used to investigate the role of CFTR in normal physiology and disease pathology. N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide can also be used as a tool to study the mechanisms of action of other CFTR modulators, as well as to screen for potential new drugs that target CFTR.
属性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2OS/c1-8(2)15-19-9(3)13(21-15)14(20)18-7-10-11(16)5-4-6-12(10)17/h4-6,8H,7H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDRTXMUVRKRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)NCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)

![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)

![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)


![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)


![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)